![molecular formula C17H28N4O6 B14260717 5-{2-[(6-Aminohexyl)amino]-2-oxoethyl}-2'-deoxyuridine CAS No. 170981-24-5](/img/structure/B14260717.png)
5-{2-[(6-Aminohexyl)amino]-2-oxoethyl}-2'-deoxyuridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{2-[(6-Aminohexyl)amino]-2-oxoethyl}-2’-deoxyuridine is a modified nucleoside analog. It is a derivative of deoxyuridine, where the 5-position of the uracil ring is substituted with a 2-oxoethyl group linked to a 6-aminohexyl chain. This compound is primarily used in scientific research, particularly in the fields of molecular biology and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[(6-Aminohexyl)amino]-2-oxoethyl}-2’-deoxyuridine typically involves the following steps:
Protection of the Deoxyuridine: The hydroxyl groups of deoxyuridine are protected using silyl or acyl protecting groups.
Introduction of the 2-Oxoethyl Group: The 5-position of the uracil ring is functionalized with a 2-oxoethyl group using a suitable electrophilic reagent.
Attachment of the 6-Aminohexyl Chain: The 2-oxoethyl group is then reacted with 6-aminohexylamine under mild conditions to form the desired product.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated synthesizers, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
5-{2-[(6-Aminohexyl)amino]-2-oxoethyl}-2’-deoxyuridine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-{2-[(6-Aminohexyl)amino]-2-oxoethyl}-2’-deoxyuridine has several applications in scientific research:
Molecular Biology: Used as a probe in DNA hybridization studies.
Biochemistry: Utilized in enzyme assays to study the activity of nucleoside-modifying enzymes.
Medicine: Investigated for its potential use in antiviral therapies.
Industry: Employed in the synthesis of modified oligonucleotides for various biotechnological applications.
Mechanism of Action
The mechanism of action of 5-{2-[(6-Aminohexyl)amino]-2-oxoethyl}-2’-deoxyuridine involves its incorporation into nucleic acids. Once incorporated, it can interfere with normal nucleic acid function, leading to the inhibition of DNA replication and transcription. The compound targets nucleic acid polymerases and other enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2’-deoxyuridine: A thymidine analog used in the study of DNA synthesis.
5-Fluoro-2’-deoxyuridine: An antineoplastic agent used in cancer treatment.
5-Iodo-2’-deoxyuridine: Used in virology research as an antiviral agent.
Uniqueness
5-{2-[(6-Aminohexyl)amino]-2-oxoethyl}-2’-deoxyuridine is unique due to its specific modification at the 5-position of the uracil ring, which imparts distinct chemical and biological properties. This modification allows for targeted interactions with nucleic acids and enzymes, making it a valuable tool in various research applications.
Properties
CAS No. |
170981-24-5 |
|---|---|
Molecular Formula |
C17H28N4O6 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-(6-aminohexyl)-2-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetamide |
InChI |
InChI=1S/C17H28N4O6/c18-5-3-1-2-4-6-19-14(24)7-11-9-21(17(26)20-16(11)25)15-8-12(23)13(10-22)27-15/h9,12-13,15,22-23H,1-8,10,18H2,(H,19,24)(H,20,25,26)/t12-,13+,15+/m0/s1 |
InChI Key |
JZQITXNPPVIINQ-GZBFAFLISA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CC(=O)NCCCCCCN)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CC(=O)NCCCCCCN)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


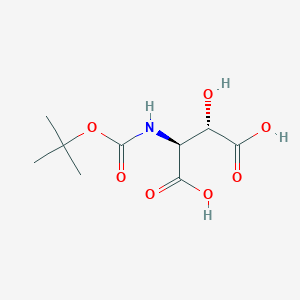
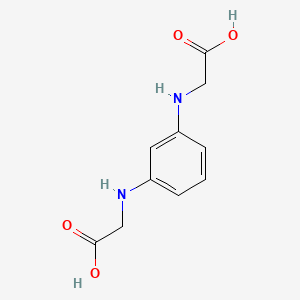
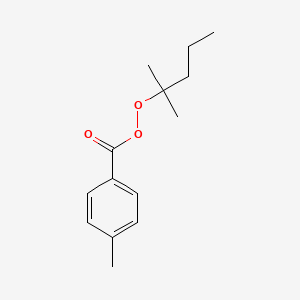
![Methyl(diphenyl)[(1-phenylethenyl)oxy]silane](/img/structure/B14260654.png)
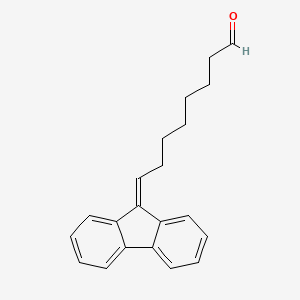
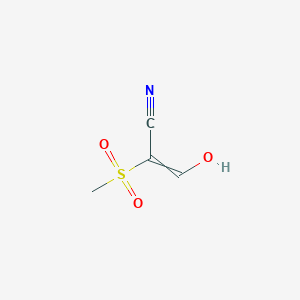
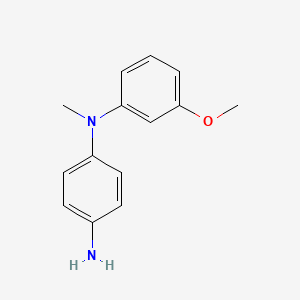
![Tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane](/img/structure/B14260687.png)
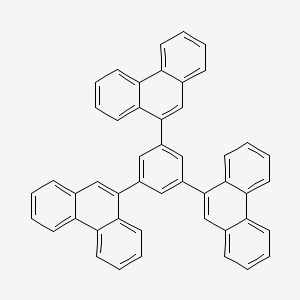
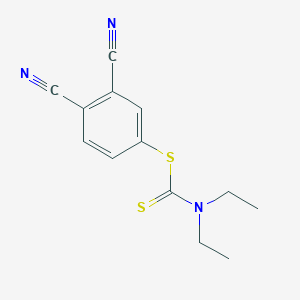

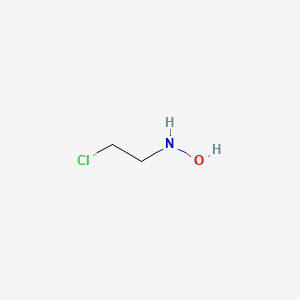
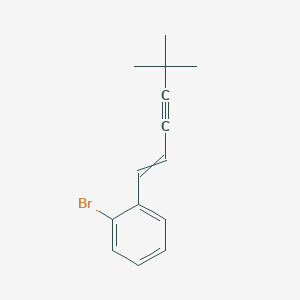
![1H-Indole-4,7-dione, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14260714.png)
